Cas no 749897-01-6 (4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid)

4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid structure
749897-01-6 structure
Product Name:4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid
N.o CAS:749897-01-6
MF:C15H11ClF3NO4S
MW:393.765352487564
CID:3107301
PubChem ID:3403386
Update Time:2025-04-21

4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • 4-[({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzoic acid
    • 4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid
    • 749897-01-6
    • G21480
    • CS-0345299
    • 4-{[2-chloro-5-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid
    • 4-(((2-Chloro-5-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid
    • AKOS034369832
    • 4-[[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic Acid
    • 4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoic acid
    • EN300-10324
    • SR-01000053214-1
    • 4-[2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl]benzoicacid
    • Z45512199
    • SR-01000053214
    • Inchi: 1S/C15H11ClF3NO4S/c16-12-6-5-11(15(17,18)19)7-13(12)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22)
    • Chave InChI: WQKYISBKIBZLOH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(F)(F)F)C=C1S(NCC1C=CC(C(=O)O)=CC=1)(=O)=O

Propriedades Computadas

  • Massa Exacta: 393.0049412Da
  • Massa monoisotópica: 393.0049412Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 570
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.4
  • Superfície polar topológica: 91.9Ų

4-{2-chloro-5-(trifluoromethyl)benzenesulfonamidomethyl}benzoic acid Preçomais >>

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